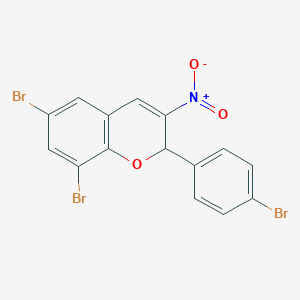

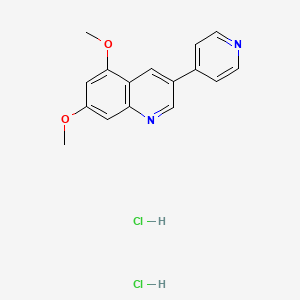

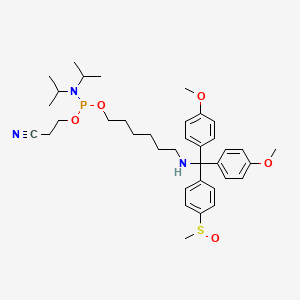

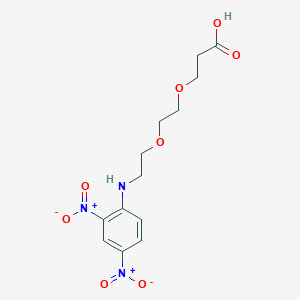

![molecular formula C17H13Cl2N5OS B607233 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile CAS No. 1202041-71-1](/img/structure/B607233.png)

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

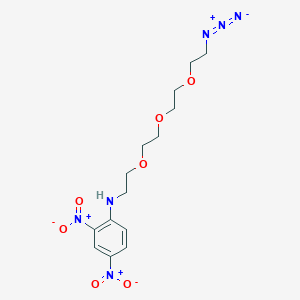

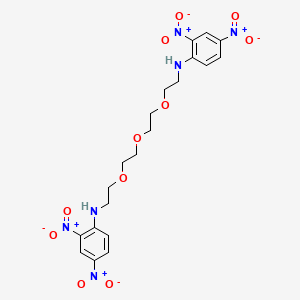

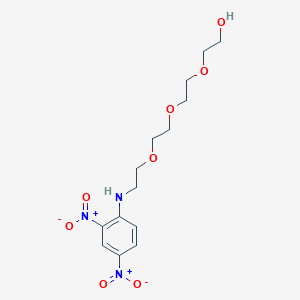

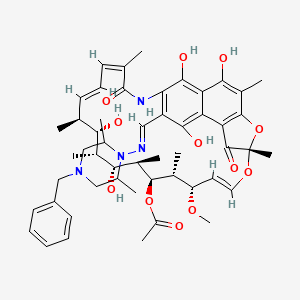

The compound “4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a thiophene ring, a morpholine ring, and a nitrile group .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered heterocycle that is considered a pharmacologically important active scaffold . The thiophene ring is a five-membered aromatic ring containing four carbon atoms and a sulfur atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The 1,2,4-triazole ring can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The nitrile group can undergo hydrolysis, reduction, and other reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the nitrile group could increase its polarity, while the presence of the aromatic rings could increase its stability .

Applications De Recherche Scientifique

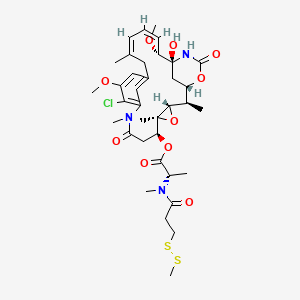

Antileishmanial Activity : 1,2,4-triazole derivatives, including those with morpholine, have been studied for their antileishmanial activities. In vitro studies against Leishmania infantum promastigots indicated significant antiparasitic effects, especially for compounds with nitrothiophene substitution (Süleymanoğlu et al., 2018).

Antimicrobial Activities : Synthesized 1,2,4-triazole derivatives have been screened for their antimicrobial activities. Some derivatives demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactions : Studies have explored new routes to synthesize benzothiophenes, isothiazoles, and 1,2,3-dithiazoles using compounds like 4-chloro-1,2,3-dithiazole-5-thione, which react with morpholine (Emayan et al., 1997).

Pharmacological Effects : Derivatives of 1,2,4-triazole, especially those combined with morpholine, have been evaluated for their antinociceptive effects in mice, showing potential for pain relief without impacting motor coordination or myorelaxation (Listos Joanna et al., 2013).

Solvent-free Reactions : Research on 1,2,4-triazine-5-carbonitriles has included studies on reactions with morpholine under solvent-free conditions, revealing multiple pathways including aza-Diels–Alder reaction and unexpected decyanation (Kopchuk et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N5OS/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(24-3-5-25-6-4-24)26-15(14)16-21-9-22-23-16/h1-2,7,9H,3-6H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMQWMAEFFQIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)